Methyl 4-[(4-methylphenyl)methoxy]benzoate
Overview
Description
“Methyl 4-[(4-methylphenyl)methoxy]benzoate” is a chemical compound with the molecular formula C16H16O3 . The IUPAC name for this compound is methyl 4-[(4-methylbenzyl)oxy]benzoate .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of methylparabene was achieved by benzamidomethylation with (benzamidomethyl)triethylammonium chloride in an aqueous medium .Molecular Structure Analysis
The molecular weight of “Methyl 4-[(4-methylphenyl)methoxy]benzoate” is 256.3 . The InChI code for this compound is 1S/C16H16O3/c1-12-3-5-13 (6-4-12)11-19-15-9-7-14 (8-10-15)16 (17)18-2/h3-10H,11H2,1-2H3 .Chemical Reactions Analysis
Esters, such as “Methyl 4-[(4-methylphenyl)methoxy]benzoate”, can react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .Physical And Chemical Properties Analysis
“Methyl 4-[(4-methylphenyl)methoxy]benzoate” is a solid substance . It has a melting point range of 97 - 99 degrees Celsius .Scientific Research Applications
Another compound, “4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline” and “2-methoxy-5-((phenylamino)methyl)phenol” were synthesized via Schiff bases reduction route . These compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively . These compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
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Organic Building Blocks : “4-Methylphenyl benzoate” is used as an organic building block . It is an ester and its structure resembles phenyl benzoate and 4-methoxyphenyl benzoate . The dihedral angle between the phenyl and benzene rings in 4-methylphenyl benzoate is 60.17 (7)° .
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Ester Chemistry : Esters, including “4-Methylphenyl benzoate”, are frequently the source of flavors and aromas in many fruits and flowers . They also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol) . Esters can be hydrolyzed to carboxylic acids under acidic or basic conditions . Basic hydrolysis can be used to convert fats and oils into soap and is called a saponification reaction .
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Synthetic Applications : Esters can be synthesized from trans-esterification reactions . Trans-esterification is discussed in the next section on Reactivity of Esters . Esters can be reduced to form alcohols or aldehydes depending on the reducing agent . Esters also react with organometallic compounds to form tertiary alcohols .
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Polymer Chemistry : Polyester molecules make excellent fibers and are used in many fabrics . A knitted polyester tube, which is biologically inert, can be used in surgery to repair or replace diseased sections of blood vessels .
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Fries Rearrangement : The Fries rearrangement of 4-methoxyphenyl benzoate catalyzed by sulfated zirconia is reported . This reaction is a useful method for the preparation of hydroxyaryl ketones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
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Spectroscopy : 4-Methylphenyl benzoate can be used in spectroscopy studies . Spectroscopy is a technique that uses the interaction of energy with a sample to perform an analysis. It’s used in physical and analytical chemistry for the identification of substances through the spectrum emitted from or absorbed by them .
Safety And Hazards
properties
IUPAC Name |
methyl 4-[(4-methylphenyl)methoxy]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-3-5-13(6-4-12)11-19-15-9-7-14(8-10-15)16(17)18-2/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOCZJKMELIXSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363397 | |
Record name | Methyl 4-[(4-methylphenyl)methoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-methylphenyl)methoxy]benzoate | |
CAS RN |
62290-48-6 | |
Record name | Methyl 4-[(4-methylphenyl)methoxy]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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